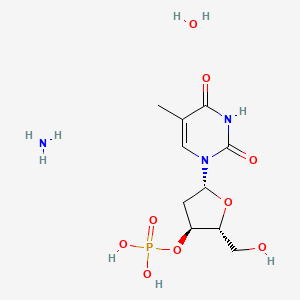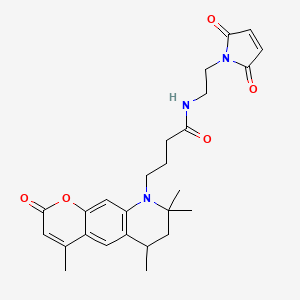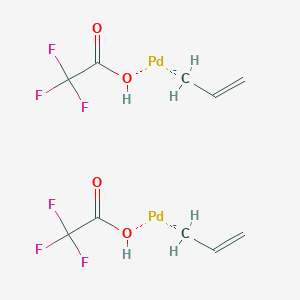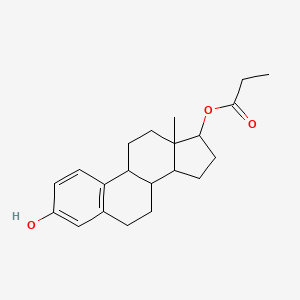
2-methyl-N-(3-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-methyl-2-pyridinyl)benzamide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . This compound belongs to the class of aromatic amides, specifically benzanilides, which are characterized by the presence of a benzene ring attached to an amide group . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-methyl-N-(3-methyl-2-pyridinyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-methyl-2-aminopyridine . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-methyl-N-(3-methyl-2-pyridinyl)benzamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-methyl-N-(3-methyl-2-pyridinyl)benzamide is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2-methyl-N-(3-methyl-2-pyridinyl)benzamide can be compared with other similar compounds, such as:
2-methyl-N-(3-pyridinyl)benzamide: This compound has a similar structure but lacks the methyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.
3-methyl-N-(2-pyridinyl)benzamide: This compound has the methyl group on the benzene ring instead of the pyridine ring, leading to different chemical and biological properties.
4-methyl-N-(2-pyridinyl)benzamide: This compound has the methyl group on the 4-position of the benzene ring, which may influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-methyl-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)14(17)16-13-11(2)7-5-9-15-13/h3-9H,1-2H3,(H,15,16,17) |
Clé InChI |
ALBQCKCKXPWSHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






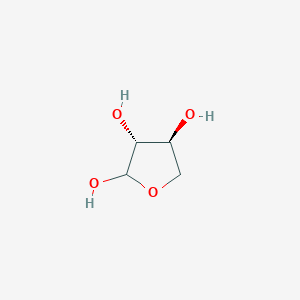

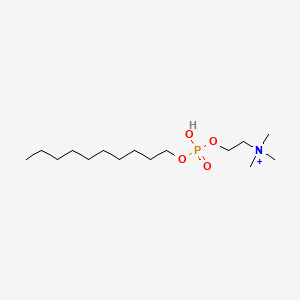
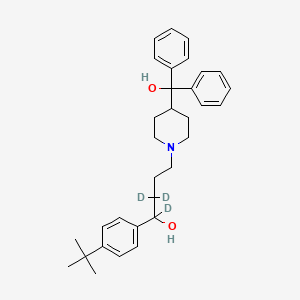
![D-[3-2H]Glucose](/img/structure/B12057919.png)
